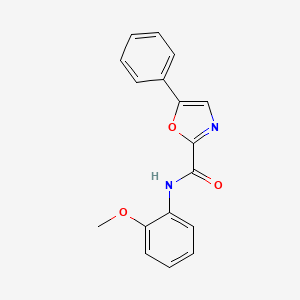
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methylphenyl group, and a tetrahydroquinazoline core with a thione moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with 4-methylbenzaldehyde, followed by cyclization and subsequent introduction of the thione group. Reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl or methylphenyl groups, leading to the formation of various derivatives. Common reagents include alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions, forming new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include oxidized or reduced derivatives, substituted products, and cyclized compounds.
科学的研究の応用
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxyethyl and thione groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of receptor signaling.
類似化合物との比較
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione can be compared with other quinazoline derivatives, such as:
2-(4-Methylphenyl)-4(3H)-quinazolinone: Lacks the hydroxyethyl and thione groups, resulting in different chemical reactivity and biological activity.
1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione: Similar structure but without the methyl group on the phenyl ring, leading to variations in its properties and applications.
2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-(2-hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-6-8-13(9-7-12)16-18-17(21)14-4-2-3-5-15(14)19(16)10-11-20/h6-9,20H,2-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMTCFOMMBRLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCO)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2379869.png)
![3-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2379870.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)





![6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2379878.png)

![1-[(4-CHLOROPHENYL)METHYL]-3-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]UREA](/img/structure/B2379883.png)


